molecular formula C29H42N2O3 B14286790 11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid CAS No. 115271-05-1

11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid

Cat. No.: B14286790
CAS No.: 115271-05-1
M. Wt: 466.7 g/mol
InChI Key: IEZMXHIMEZHNNS-UHFFFAOYSA-N
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Description

11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid is a chemical compound known for its unique structure and properties It consists of a long undecanoic acid chain attached to a phenoxy group, which is further linked to a diazenyl group substituted with a hexylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid typically involves a multi-step process. One common method includes the following steps:

    Diazotization: The starting material, 4-hexylaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-hydroxybenzoic acid to form the azo compound.

    Esterification: The resulting azo compound is esterified with undecanoic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The azo group can be reduced to form the corresponding amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like alkoxides and amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of 11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid involves its interaction with specific molecular targets. The diazenyl group can undergo redox reactions, influencing cellular processes. Additionally, the phenoxy group can interact with biological membranes, affecting their integrity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid is unique due to its specific structural features, such as the hexylphenyl substitution on the diazenyl group. This structural variation can lead to different physicochemical properties and biological activities compared to similar compounds.

Properties

CAS No.

115271-05-1

Molecular Formula

C29H42N2O3

Molecular Weight

466.7 g/mol

IUPAC Name

11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoic acid

InChI

InChI=1S/C29H42N2O3/c1-2-3-4-11-14-25-16-18-26(19-17-25)30-31-27-20-22-28(23-21-27)34-24-13-10-8-6-5-7-9-12-15-29(32)33/h16-23H,2-15,24H2,1H3,(H,32,33)

InChI Key

IEZMXHIMEZHNNS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCC(=O)O

Origin of Product

United States

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